molecular formula C8H14ClNO2 B1529133 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 1523606-22-5

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B1529133
CAS No.: 1523606-22-5
M. Wt: 191.65 g/mol
InChI Key: RXWBXEUCKHQFRH-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . This compound is part of the spirocyclic family, characterized by a unique structure where two rings are connected through a single atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves several routes. One common method includes the annulation of the cyclopentane ring and the four-membered ring . These methods utilize readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications, making the process efficient for industrial production .

Chemical Reactions Analysis

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWBXEUCKHQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-22-5
Record name 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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